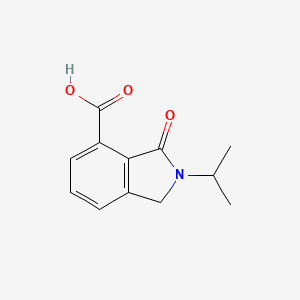![molecular formula C13H14N2O3 B7813561 [2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid](/img/structure/B7813561.png)
[2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid: is a synthetic organic compound that features a unique imidazole ring substituted with a hydroxyphenyl group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Substitution Reactions: The hydroxyphenyl group is introduced via electrophilic aromatic substitution, while the dimethyl groups are added through alkylation reactions.
Acetic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Imidazolines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as an anti-inflammatory or antimicrobial agent.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical pathways.
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the imidazole ring.
Imidazole-4-acetic acid: Contains the imidazole ring but lacks the hydroxyphenyl group.
Uniqueness:
- The combination of the hydroxyphenyl group and the imidazole ring in [2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid provides unique chemical properties, such as enhanced binding affinity to biological targets and increased stability under various conditions.
Properties
IUPAC Name |
2-[2-(4-hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-9(2)15(7-12(17)18)13(14-8)10-3-5-11(16)6-4-10/h3-6,16H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYQSYHBBLNZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=C(C=C2)O)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7813504.png)








![[2-(3-Aminophenyl)-4,5-dimethylimidazol-1-yl]acetic acid](/img/structure/B7813567.png)

